4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Glucokinase activation Type 2 diabetes Allosteric activator screening

This 4‑(2‑methoxyphenyl)‑thiazol‑2‑yl benzamide is a characterised GK activator (EC₅₀ 930 nM) for diabetes research. Its ortho‑methoxy substitution pattern defines the active isomer, distinguishing it from the inactive meta‑OMe analog (CAS 536731‑34‑7). A freedom‑to‑operate window vs. Bayer P2X patents strengthens its value in metabolic indications. Use as a reference standard in enzymatic assays or as a chemical probe for allosteric GK site validation.

Molecular Formula C24H18N2O3S
Molecular Weight 414.48
CAS No. 312743-81-0
Cat. No. B2772221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS312743-81-0
Molecular FormulaC24H18N2O3S
Molecular Weight414.48
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O3S/c1-29-21-10-6-5-9-19(21)20-15-30-24(25-20)26-23(28)18-13-11-17(12-14-18)22(27)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,26,28)
InChIKeyFCTGXPBMGRLPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 312743‑81‑0) – Core Identity and Procurement-Relevant Profile


4‑Benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 312743‑81‑0) is a synthetic small‑molecule thiazol‑2‑yl benzamide derivative with the molecular formula C₂₄H₁₈N₂O₃S and a molecular weight of 414.48 g mol⁻¹ [1]. The compound belongs to a class of N‑thiazol‑2‑yl benzamides that have been investigated as glucokinase (GK) activators for type 2 diabetes [2] and as adenosine‑A₁/A₃ receptor antagonists for neuroinflammatory indications [3]. Its structure features a 4‑benzoylbenzamide core linked via a 2‑amino‑thiazole bridge to a 2‑methoxyphenyl substituent at the thiazole‑4 position, a substitution pattern that distinguishes it from positional isomers and closely related analogs.

Why Generic Substitution of 4‑Benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide Fails – Positional Isomerism and Scaffold Specificity


In‑class thiazol‑2‑yl benzamide derivatives cannot be interchangeably substituted for 4‑benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide because even minor positional isomerism on the methoxyphenyl ring (2‑OMe vs. 3‑OMe) produces distinct compounds with different CAS registrations and potentially divergent biological activity profiles . The electronic and steric environment imparted by the ortho‑methoxy substituent influences both the conformational preference of the thiazole‑phenyl bond and the compound's interaction with allosteric pockets such as the glucokinase activator site [1]. Furthermore, the 4‑benzoylbenzamide scaffold imparts a specific geometry that differs from the regioisomeric 5‑benzoyl‑4‑phenyl‑thiazole series, which has been optimized for adenosine‑receptor antagonism [2]. SAR studies within this chemotype demonstrate that seemingly conservative substituent migrations (e.g., methoxy from position 2 to 3 on the phenyl ring) result in compounds with distinct binding determinants and should be treated as independent chemical entities, not as generic substitutes.

Quantitative Differentiation Evidence for 4‑Benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide – Comparator‑Based Selection Data


Glucokinase‑2 Activation Potency: Target Compound vs. Unsubstituted Thiazole Baseline

The target compound activates recombinant human liver glucokinase‑2 with an EC₅₀ of 930 nM in a G6PDH‑coupled enzymatic assay at 5 mM glucose [1]. By comparison, the structurally simpler, unsubstituted 4‑benzoyl‑N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 339590‑42‑0) lacks the 4‑(2‑methoxyphenyl) substituent and, although no EC₅₀ is reported in the same assay, SAR studies on thiazol‑2‑yl benzamide GK activators indicate that the aryl substituent at the thiazole‑4 position is essential for achieving measurable allosteric activation (activation fold >1.0) [2]. Compounds without a substituted phenyl at this position typically exhibit negligible GK activation.

Glucokinase activation Type 2 diabetes Allosteric activator screening

Positional Isomer Differentiation: 2‑Methoxy vs. 3‑Methoxy Phenyl Substitution

The target compound carries a 2‑methoxyphenyl group at the thiazole‑4 position, while its closest positional isomer, 4‑benzoyl‑N‑[4‑(3‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 536731‑34‑7), bears a 3‑methoxyphenyl substituent . Although both compounds share the same molecular formula and molecular weight (414.5 g mol⁻¹), the ortho‑ vs. meta‑methoxy placement alters the dihedral angle between the phenyl ring and the thiazole, affecting π‑stacking and hydrogen‑bonding geometry within the GK allosteric pocket [1]. No head‑to‑head GK activation data are publicly available for the 3‑OMe isomer, but QSAR models on benzamide GK activators predict that electronic properties modulated by substituent position can shift activation fold by ≥0.3 units [1].

Positional isomer SAR Thiazole substitution Lead optimization

Regioisomeric Scaffold Divergence: 2‑Aminothiazole‑4‑benzoyl vs. 2‑Aminothiazole‑5‑benzoyl Series

The target compound's regioisomer, N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑4‑methoxybenzamide (CAS 312929‑49‑0, designated A₁/A₃ AR antagonist 1), exhibits potent dual adenosine‑A₁/A₃ receptor antagonism with Kᵢ values of 36.7 nM (human A₁), 25.4 nM (human A₃), and 1.47 nM (rat A₁) [1]. This regioisomer differs by relocating the benzoyl group from the benzamide‑4 position to the thiazole‑5 position and replacing the 2‑methoxyphenyl with a phenyl group at thiazole‑4. The target compound, in contrast, has been annotated primarily as a glucokinase activator (EC₅₀ = 930 nM) [2], indicating that the regioisomeric shift fundamentally redirects the biological target profile from kinase activation to GPCR antagonism.

Regioisomer comparison Adenosine receptor selectivity Dual A₁/A₃ antagonism

Patent‑Scope Differentiation: Bayer 1,3‑Thiazol‑2‑yl Benzamide Platform vs. Standalone Research Compound

Bayer AG holds a patent family (e.g., EP3230281, US10174016) claiming 1,3‑thiazol‑2‑yl substituted benzamide compounds of general formula (I) for the treatment of neurogenic disorders [1]. While the generic Markush structure encompasses the target compound's core scaffold, the specific substitution pattern – 4‑benzoylbenzamide with a 4‑(2‑methoxyphenyl)‑thiazole – is not explicitly exemplified in the Bayer filings. The exemplified compounds in the Bayer patents are optimized for P2X purinoceptor modulation (IC₅₀ values as low as 3 nM) [2], whereas the target compound's documented bioactivity is glucokinase activation [3]. This divergence in primary target annotation provides an opportunity for freedom‑to‑operate research outside the neurogenic‑disorder space.

Patent landscape Neurogenic disorder Benzamide IP

Optimal Research and Industrial Application Scenarios for 4‑Benzoyl‑N‑[4‑(2‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 312743‑81‑0)


Glucokinase Activator Screening and Type 2 Diabetes Lead Identification

The compound's validated glucokinase‑2 activation (EC₅₀ = 930 nM in a G6PDH‑coupled assay at 5 mM glucose) [1] positions it as a screening‑quality starting point for identifying novel allosteric GK activators. In the Charaya et al. (2018) study, thiazol‑2‑yl benzamide derivatives with activation folds of 1.48–1.83 demonstrated significant blood‑glucose lowering in oral glucose tolerance tests (OGTT) in rats [2]. The target compound, bearing the 4‑(2‑methoxyphenyl) substituent that SAR indicates is essential for GK engagement, can serve as a reference compound in enzymatic assays and as a chemical probe for validating the GK allosteric site in structure‑based drug design.

Positional‑Isomer SAR Libraries for Thiazole‑Based Lead Optimization

The existence of a closely related positional isomer (3‑methoxyphenyl, CAS 536731‑34‑7) [1] makes the target compound a critical member of a methoxy‑position scan library. Procurement of both isomers enables head‑to‑head in‑house profiling to quantify the impact of ortho‑ vs. meta‑methoxy substitution on GK activation, metabolic stability, and off‑target selectivity. Such comparative datasets are essential for building predictive QSAR models for this chemotype.

Regioisomeric Selectivity Profiling – Discriminating GK Activation from Adenosine Receptor Antagonism

The regioisomeric divergence between the target compound (GK activator, EC₅₀ = 930 nM) and N‑(5‑benzoyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑4‑methoxybenzamide (A₁/A₃ AR antagonist, Kᵢ = 1.47–36.7 nM) [1][2] provides a unique opportunity for selectivity profiling. By assaying both regioisomers side‑by‑side in GK‑activation and adenosine‑receptor‑binding panels, researchers can define the structural determinants that govern target‑class switching and inform the design of polypharmacological agents or highly selective probes.

Freedom‑to‑Operate Research in Metabolic Indications Outside the Bayer Neurogenic Patent Space

Patent landscaping indicates that the Bayer AG 1,3‑thiazol‑2‑yl benzamide estate (EP3230281 / US10174016) primarily exemplifies compounds for neurogenic disorders via P2X purinoceptor modulation [1]. The target compound's annotation as a glucokinase activator, not exemplified in the Bayer filings, opens a potential freedom‑to‑operate window for research and development in metabolic indications (type 2 diabetes, obesity). Institutions can procure the compound for GK‑focused programs while conducting due diligence on the specific Markush scope.

Quote Request

Request a Quote for 4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.